molecular formula C6H11NO3S B562841 N-(3-Mercapto-2-methylpropanoyl)glycine-d5 CAS No. 1184993-97-2

N-(3-Mercapto-2-methylpropanoyl)glycine-d5

Cat. No.: B562841
CAS No.: 1184993-97-2
M. Wt: 182.249
InChI Key: VXOCIBBWDLKODX-WNWXXORZSA-N
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Description

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 is a deuterium-labeled analog of N-(3-Mercapto-2-methylpropanoyl)glycine. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium atoms into the molecule allows for the study of its metabolic pathways and pharmacokinetic properties with greater precision .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Mercapto-2-methylpropanoyl)glycine-d5 involves the incorporation of deuterium atoms into the parent compound, N-(3-Mercapto-2-methylpropanoyl)glycine. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of a deuterated reducing agent, such as deuterium gas or deuterated sodium borohydride, to replace the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-(3-Mercapto-2-methylpropanoyl)glycine-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms in the molecule can affect the rate of metabolic reactions, leading to changes in the pharmacokinetic and metabolic profiles of the compound. This allows researchers to study the effects of deuterium substitution on drug metabolism and pharmacokinetics .

Comparison with Similar Compounds

N-(3-Mercapto-2-methylpropanoyl)glycine-d5 is unique due to the presence of deuterium atoms, which distinguish it from its non-deuterated counterpart, N-(3-Mercapto-2-methylpropanoyl)glycine. Similar compounds include:

These similar compounds share some properties with this compound but differ in the number and position of deuterium atoms, which can affect their pharmacokinetic and metabolic profiles.

Properties

IUPAC Name

2-[[3,3,3-trideuterio-2-[dideuterio(sulfanyl)methyl]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-4(3-11)6(10)7-2-5(8)9/h4,11H,2-3H2,1H3,(H,7,10)(H,8,9)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOCIBBWDLKODX-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)NCC(=O)O)C([2H])([2H])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662071
Record name N-[2-(~2~H_3_)Methyl-3-sulfanyl(3,3-~2~H_2_)propanoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184993-97-2
Record name N-[2-(~2~H_3_)Methyl-3-sulfanyl(3,3-~2~H_2_)propanoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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